2-[(3-Phenoxyphenyl)methylidene]propanedinitrile 2-[(3-Phenoxyphenyl)methylidene]propanedinitrile
Brand Name: Vulcanchem
CAS No.: 77103-01-6
VCID: VC21433108
InChI: InChI=1S/C16H10N2O/c17-11-14(12-18)9-13-5-4-8-16(10-13)19-15-6-2-1-3-7-15/h1-10H
SMILES: C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C#N
Molecular Formula: C16H10N2O
Molecular Weight: 246.26g/mol

2-[(3-Phenoxyphenyl)methylidene]propanedinitrile

CAS No.: 77103-01-6

Cat. No.: VC21433108

Molecular Formula: C16H10N2O

Molecular Weight: 246.26g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Phenoxyphenyl)methylidene]propanedinitrile - 77103-01-6

Specification

CAS No. 77103-01-6
Molecular Formula C16H10N2O
Molecular Weight 246.26g/mol
IUPAC Name 2-[(3-phenoxyphenyl)methylidene]propanedinitrile
Standard InChI InChI=1S/C16H10N2O/c17-11-14(12-18)9-13-5-4-8-16(10-13)19-15-6-2-1-3-7-15/h1-10H
Standard InChI Key ZCCNLVKFRGRFFQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C#N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C#N

Introduction

2-[(3-Phenoxyphenyl)methylidene]propanedinitrile is an organic compound with significant relevance in various scientific fields, particularly in medicinal chemistry and organic synthesis. It is characterized by its complex structure, which incorporates a phenoxy group and a malononitrile moiety. This compound is notable for its potential applications due to its versatile chemical properties.

Synthesis Methods

The synthesis of 2-[(3-Phenoxyphenyl)methylidene]propanedinitrile typically involves reactions between phenolic compounds and malononitrile derivatives. These reactions can be tailored to produce the desired compound with high purity and yield.

Chemical Reactions

This compound participates in several chemical reactions, which are significant for modifying its properties and expanding its utility in synthetic chemistry. These reactions can involve nucleophilic additions, cycloadditions, and other transformations typical of nitriles and aromatic compounds.

Biological Interactions

While detailed biological interactions are not fully elucidated, the compound's structure suggests potential for interaction with various biological targets. Further research is needed to fully understand its biological activity and potential therapeutic applications.

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